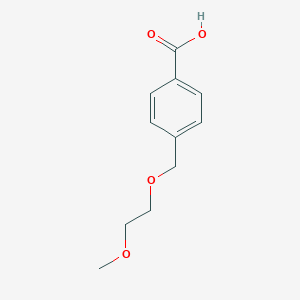

4-((2-Methoxyethoxy)methyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((2-Methoxyethoxy)methyl)benzoic acid is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 4-methoxymethylbenzoic acid involves a radical process and a β-elimination of hydrogen iodide promoted by an inexpensive base like potassium hydroxide . Another approach to synthesize 2-methoxy-4-(methylsulfanyl)benzoic acid uses readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol .Applications De Recherche Scientifique

1. Synthesis of 4-methoxymethylbenzoic acid

- Summary of Application : This compound is used in the synthesis of β-tosylstyrene from the corresponding alkene and sodium p-toluenesulfinate followed by a β-elimination .

- Methods of Application : The reaction involves the use of sodium p-toluenesulfinate and styrene in methanol, with iodine added slowly. The reaction turns white, indicating the consumption of iodine. Sunlight and vigorous stirring are beneficial for the chemical yield of the first step .

- Results or Outcomes : The experiment was successfully reproduced by undergraduate and graduate students, with a chemical yield range of 78-83% .

2. Synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid

- Summary of Application : This compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Methods of Application : The preparation involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

- Results or Outcomes : The preparation was run successfully on approximately 70 kg/batch with a total yield of 24% .

3. 2-((2-(2-Methoxyethoxy)ethoxy)carbonyl)benzoic acid

- Summary of Application : This compound is used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .

- Methods of Application : The compound is vaporized and then passed through a column containing a stationary phase. The different components in the compound interact differently with the stationary phase, causing them to exit the column at different times .

- Results or Outcomes : The compound’s unique retention time can then be used to help identify it .

4. Synthesis of 4-[{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}-methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives

- Summary of Application : These derivatives have been synthesized and studied for their antibacterial, anti-TB and anticancer (A549) applications .

- Methods of Application : The synthesis involves a multistep reaction .

- Results or Outcomes : The derivatives showed promising results in their respective applications .

5. 2-((2-(2-Methoxyethoxy)ethoxy)carbonyl)benzoic acid

- Summary of Application : This compound is used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .

- Methods of Application : The compound is vaporized and then passed through a column containing a stationary phase. The different components in the compound interact differently with the stationary phase, causing them to exit the column at different times .

- Results or Outcomes : The compound’s unique retention time can then be used to help identify it .

6. Synthesis of 4-methoxymethylbenzoic acid

- Summary of Application : This compound is used in the synthesis of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination .

- Methods of Application : The reaction involves the use of sodium p-toluenesulfinate and styrene in methanol, with iodine added slowly. The reaction turns white, indicating the consumption of iodine. Sunlight and vigorous stirring are beneficial for the chemical yield of the first step .

- Results or Outcomes : The experiment was successfully reproduced by undergraduate and graduate students, with a chemical yield range of 78-83% .

Propriétés

IUPAC Name |

4-(2-methoxyethoxymethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-6-7-15-8-9-2-4-10(5-3-9)11(12)13/h2-5H,6-8H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFSVBVRJBMMBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640771 |

Source

|

| Record name | 4-[(2-Methoxyethoxy)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-Methoxyethoxy)methyl)benzoic acid | |

CAS RN |

119828-60-3 |

Source

|

| Record name | 4-[(2-Methoxyethoxy)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.